![molecular formula C11H14N2O3S B2897633 N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 953254-04-1](/img/structure/B2897633.png)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound with the molecular formula C11H14N2O3S and a molecular weight of 254.3 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Analyse Biochimique
Biochemical Properties
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has been shown to interact with the colchicine-binding site (C-BS) on tubulin, a protein that forms the microtubules of the cellular cytoskeleton . By docking to the C-BS, it causes microtubule depolymerisation .
Cellular Effects
The compound has been observed to block cell cycle progression in the G2/M phase . This effect is likely due to its interaction with tubulin and the subsequent disruption of microtubule dynamics. It has shown antiproliferative activity on human HT-1080, HT-29, M21, and MCF7 cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine-binding site on tubulin . This binding disrupts the polymerisation of tubulin into microtubules, a critical process for cell division and intracellular transport .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. Its interaction with tubulin suggests it may influence pathways related to cell division and intracellular transport .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Its interaction with tubulin suggests it may be distributed along the microtubule network .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its binding to tubulin . Given that microtubules are found throughout the cell, the compound could potentially localize to multiple subcellular compartments.
Méthodes De Préparation
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-pyrrolidone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds have similar structures but differ in their functional groups, leading to different chemical and biological properties.
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide: This compound has a cyclopropane ring, which imparts unique steric and electronic effects.
1-(2,4-dichlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide: The presence of dichlorophenyl groups in this compound results in distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-17(15,16)12-9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYYDMOLYUEMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)
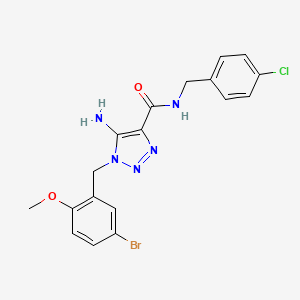
![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)
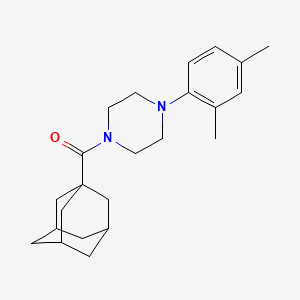
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
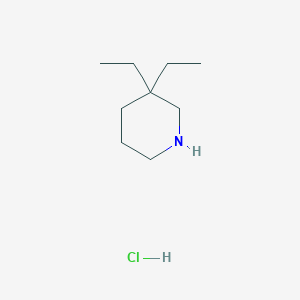
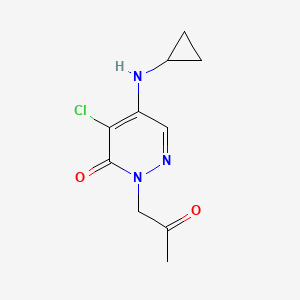
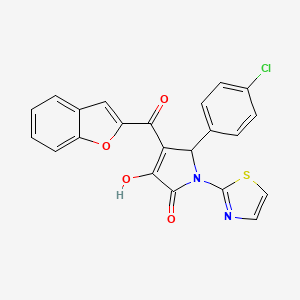
![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}prop-2-enamide](/img/structure/B2897569.png)
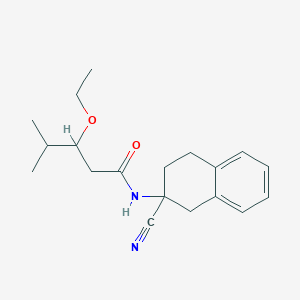
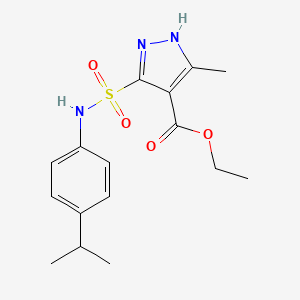
![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
